
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods like X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve discussing properties like melting point, boiling point, solubility, density, refractive index, and various thermodynamic and quantum chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Pyrazole Derivatives : Kumarasinghe et al. (2009) discussed the regiospecific synthesis of pyrazole derivatives, emphasizing the importance of X-ray crystallography for unambiguous structure determination. The study highlights how conformational differences impact the molecular structure, contributing to the field of crystallography and molecular synthesis (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Characterization of Bipyrazolic Derivatives : Missoum et al. (2013) investigated the corrosion inhibition efficiency of bipyrazolic derivatives for C38 steel in hydrochloric acid, demonstrating the relationship between molecular structure and inhibition efficiency. This study provides insight into the application of pyrazole derivatives in material science, specifically in corrosion protection (N. Missoum, A. Guendouz, N. Boussalah, B. Hammouti, A. Chetouani, M. Taleb, A. Aouniti, S. Ghalem, 2013).
Nano α-Al2O3 Supported Catalysts : Maleki and Ashrafi (2014) developed a novel route for synthesizing tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives using NH4H2PO4/Al2O3 as a catalyst. This study highlights the role of catalysts in enhancing the efficiency of chemical reactions, with potential applications in various fields of chemistry (B. Maleki, S. S. Ashrafi, 2014).
Applications Beyond Drug Use
Corrosion Inhibition : Olasunkanmi and Ebenso (2019) explored the use of quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their findings indicate the potential of pyrazole derivatives in protecting metals from corrosion, an essential aspect of industrial maintenance and longevity (L. Olasunkanmi, E. Ebenso, 2019).
Antimicrobial Activity : El-Sonbati et al. (2016) synthesized Schiff base metal complexes with potential antimicrobial activity. Their research contributes to the development of new antimicrobial agents, highlighting the broader applications of pyrazole derivatives in addressing microbial resistance (A. El-Sonbati, M. Diab, A. El‐Bindary, G. Mohamed, Sh.M. Morgan, M. Abou‐Dobara, S. Nozha, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3-methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-5-4-6-15(9-12)11-22-17(21)7-8-19-14(3)16(10-20)13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYKKWERVCDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)CCN2C(=C(C(=N2)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

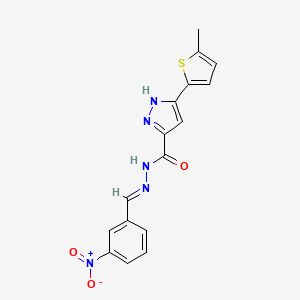

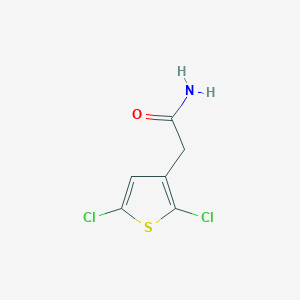
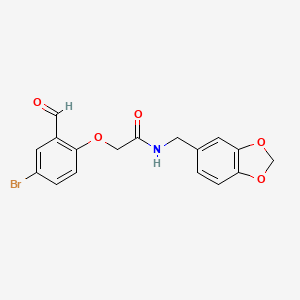
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)
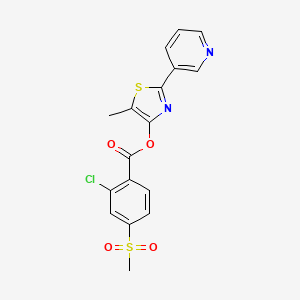
![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)

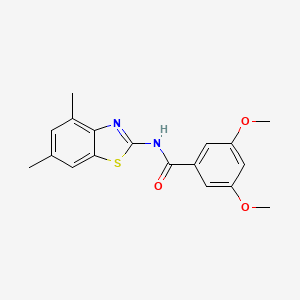
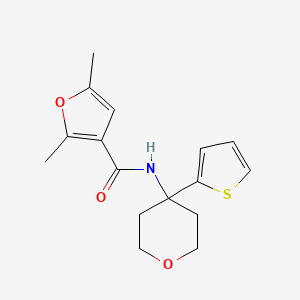
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)